molecular formula C12H23NO2 B6352522 Methyl 3-(cycloheptylamino)-2-methylpropanoate CAS No. 1154918-41-8

Methyl 3-(cycloheptylamino)-2-methylpropanoate

Cat. No. B6352522
CAS RN: 1154918-41-8
M. Wt: 213.32 g/mol
InChI Key: BOGWZQMKEBIJOE-UHFFFAOYSA-N
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Description

“Methyl 3-(cycloheptylamino)-2-methylpropanoate” is a chemical compound. Its chemical formula can be written as C11H21NO2 . The structure of a molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together .


Molecular Structure Analysis

The molecular structure of a compound refers to the arrangement of atoms and the chemical bonds that hold the atoms together. For “Methyl 3-(cycloheptylamino)-2-methylpropanoate”, it contains a total of 35 atoms; 21 Hydrogen atoms, 11 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms .

Scientific Research Applications

  • Versatile Reagents for Heterocyclic Systems Synthesis : Methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate, a compound related to Methyl 3-(cycloheptylamino)-2-methylpropanoate, has been used as a versatile synthon for the preparation of polysubstituted heterocyclic systems such as pyrroles, pyrimidines, pyridazines, pyrazoles, and isoxazoles (Pizzioli, Ornik, Svete, & Stanovnik, 1998).

  • Synthesis of Tetrahydropyran-Diones : A study explored the reaction of methyl 3-(1-bromocycloheptyl)-2,2-dimethyl-3-oxopropanoate with zinc and arylcarbaldehydes, yielding specific diones, highlighting the compound's role in complex organic syntheses (Kirillov, Melekhin, & Bogatyrev, 2008).

  • Preparation of Optically Pure Samples : Research into the preparation of optically pure samples of both enantiomers of methyl 2,3-dihydroxy-2-methylpropanoate involved a chromatographic separation, which is vital for creating highly specific and pure chemical compounds (Rodriguez, Markey, & Ziffer, 1993).

  • Key Precursor for Antibiotics : A new synthetic route to the 1β-methylcarbapenem precursor from (S)-methyl 3-hydroxy-2-methylpropanoate was developed, demonstrating the compound's significant role in pharmaceutical synthesis (Shirai & Nakai, 1989).

  • Synthesis of Fragrance Compounds : The synthesis of medium and large ring compounds, like the (+)-3 compound, utilized a chiral building block derived from commercially available (2S)-(+)-methyl 3-hydroxy-2-methylpropanoate, underlining its importance in the fragrance industry (Kraft & Tochtermann, 1994).

properties

IUPAC Name

methyl 3-(cycloheptylamino)-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2/c1-10(12(14)15-2)9-13-11-7-5-3-4-6-8-11/h10-11,13H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOGWZQMKEBIJOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1CCCCCC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(cycloheptylamino)-2-methylpropanoate

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